molecular formula C9H14O2 B13073772 2-{Bicyclo[3.2.0]heptan-6-yl}acetic acid

2-{Bicyclo[3.2.0]heptan-6-yl}acetic acid

Cat. No.: B13073772
M. Wt: 154.21 g/mol
InChI Key: SALPJWMFPFKPTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{Bicyclo[320]heptan-6-yl}acetic acid is an organic compound characterized by its unique bicyclic structureIts molecular formula is C₉H₁₄O₂, and it has a molecular weight of 154.21 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{Bicyclo[3.2.0]heptan-6-yl}acetic acid can be achieved through several methods. One notable method involves the chemoenzymatic large-scale preparation of homochiral bicyclo[3.2.0]hept-2-en-6-one, which serves as a precursor . This process utilizes enzymatic resolution with Pseudomonas fluorescens lipase to obtain the desired enantiomers with high enantiomeric excess.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the chemoenzymatic approach mentioned above can be scaled up for industrial applications, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-{Bicyclo[3.2.0]heptan-6-yl}acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

2-{Bicyclo[3.2.0]heptan-6-yl}acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{Bicyclo[3.2.0]heptan-6-yl}acetic acid involves its interaction with specific molecular targets and pathways. The compound can undergo homolytic rearrangements, where free radicals abstract hydrogen from the bridge and bridgehead sites . This process leads to the formation of various radical intermediates, which can further react to form different products. The stereoelectronic properties of the compound play a crucial role in determining the reaction pathways and outcomes .

Properties

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

2-(6-bicyclo[3.2.0]heptanyl)acetic acid

InChI

InChI=1S/C9H14O2/c10-9(11)5-7-4-6-2-1-3-8(6)7/h6-8H,1-5H2,(H,10,11)

InChI Key

SALPJWMFPFKPTN-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(C2C1)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.